
3-Bromo-2-methyl-6-nitroaniline
Vue d'ensemble
Description
3-Bromo-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 g/mol . This compound is used as an important organic intermediate (building block) to synthesize substituted aniline products .
Synthesis Analysis
The synthesis of anilines like 3-Bromo-2-methyl-6-nitroaniline typically involves several steps . The process may start with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-6-nitroaniline consists of a benzene ring substituted with a bromo group, a methyl group, and a nitroaniline group . The InChI key for this compound is QZONGSDRDXYLDS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-methyl-6-nitroaniline include a molecular weight of 231.05 g/mol . Other properties such as boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique
Crystal Structure Analysis
Research on similar compounds, such as 2-methyl-6-nitroaniline, provides insights into the structural and theoretical analysis of nitroaniline salts. These analyses include the study of crystal structures, hydrogen bonding patterns, and vibrational spectra. Such research contributes to understanding the interactions at the molecular level, which is crucial for developing new materials and chemicals (Medviediev & Daszkiewicz, 2021).
Synthesis and Chemical Transformation
Studies have shown the synthesis and transformation of compounds related to 3-Bromo-2-methyl-6-nitroaniline. For instance, reactions involving nitroaniline derivatives lead to the formation of various organic compounds, which are essential in the field of organic chemistry and pharmaceuticals (Peterson & Tolman, 1977).
Role in Chemical Reactions
Research demonstrates the use of bromo- and nitroaniline derivatives in various chemical reactions, such as in the Skraup-type synthesis. These studies highlight the versatility of such compounds in synthesizing other complex organic structures, which is significant for developing new drugs and materials (Lamberth et al., 2014).
Propriétés
IUPAC Name |
3-bromo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONGSDRDXYLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735474 | |
| Record name | 3-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-6-nitroaniline | |
CAS RN |
860751-71-9 | |
| Record name | 3-Bromo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


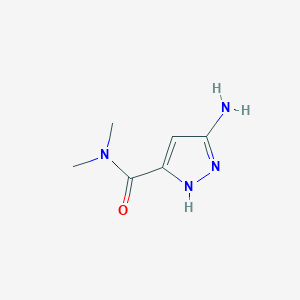




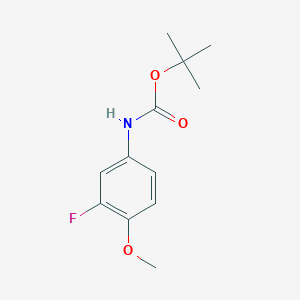
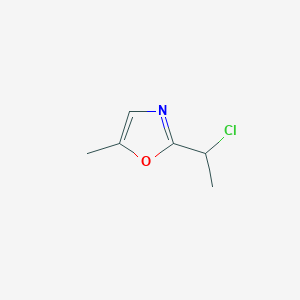

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)
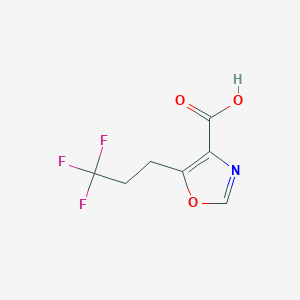
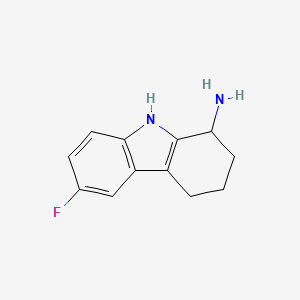
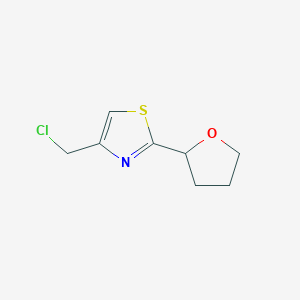
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)